4-[1-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-thiophen-2-ylmorpholine
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Overview
Description
4-[1-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-thiophen-2-ylmorpholine is a complex organic compound that features a morpholine ring substituted with a thiophene and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-thiophen-2-ylmorpholine typically involves multiple steps. One common approach is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient formation of the oxadiazole ring . The thiophene and morpholine moieties can be introduced through subsequent reactions involving appropriate thiophene derivatives and morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-thiophen-2-ylmorpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[1-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-thiophen-2-ylmorpholine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole and thiophene moieties could play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their biological activity.
Indole Derivatives: Indole derivatives share some structural similarities and have diverse biological applications.
Uniqueness
4-[1-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-thiophen-2-ylmorpholine is unique due to the combination of the morpholine, thiophene, and oxadiazole moieties in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-thiophen-2-ylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-10(2)14-16-15(20-17-14)11(3)18-6-7-19-12(9-18)13-5-4-8-21-13/h4-5,8,10-12H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAILRKFUWJGGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C)N2CCOC(C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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